“1-Ethyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C5H9N3 . It is a solid substance .
The synthesis of pyrazole derivatives, including “1-Ethyl-1H-pyrazol-5-amine”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The synthesis of 5-aminopyrazoles can be achieved by isoxazole ring-opening .
The molecular weight of “1-Ethyl-1H-pyrazol-5-amine” is 111.145 . The molecule contains a total of 17 bonds, including 8 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 primary amine (aromatic), and 1 Pyrazole .
The amino group in “1-Ethyl-1H-pyrazol-5-amine” can react with acids or acyl groups to form corresponding salts or amides . Pyrazoles, including “1-Ethyl-1H-pyrazol-5-amine”, have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
“1-Ethyl-1H-pyrazol-5-amine” has a density of 1.2±0.1 g/cm3, a boiling point of 238.6±13.0 °C at 760 mmHg, and a melting point of 52-57 °C .
While no paper specifically details the synthesis of 1-Ethyl-1H-pyrazol-5-amine itself, several publications utilize it as a starting material, suggesting established synthetic routes. For instance, one study utilizes 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (similar structure to 1-Ethyl-1H-pyrazol-5-amine) as a starting material for a one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine []. This method involves a solvent-free condensation/reduction reaction sequence with p-methoxybenzaldehyde. This suggests that a similar methodology could be employed for the synthesis of 1-Ethyl-1H-pyrazol-5-amine derivatives.
While a direct crystallographic structure for 1-Ethyl-1H-pyrazol-5-amine was not found within the provided papers, several studies present crystal structures of closely related derivatives. For example, the crystal structure of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was characterized using FTIR-ATR, 1D and 2D NMR, EIMS, and elemental analysis []. This structural information for analogous compounds provides insights into the potential conformation and spatial arrangement of atoms within 1-Ethyl-1H-pyrazol-5-amine.
Glycine Transporter 1 (GlyT1) Inhibitor Synthesis: In the development of a novel GlyT1 inhibitor, 1-Ethyl-1H-pyrazol-5-amine served as a key structural component []. The researchers incorporated the pyrazole moiety into a larger molecular framework, contributing to its potent inhibitory activity against GlyT1.
Formation of Atypical 5-HT2C Receptor Agonists: Researchers utilized a screening paradigm with an active site mutant D134A (D3.32) 5-HT2C receptor to identify atypical agonist structures, including those derived from 1-Ethyl-1H-pyrazol-5-amine []. Optimization of these structures led to the discovery of potent and selective 5-HT2C receptor agonists, demonstrating the utility of 1-Ethyl-1H-pyrazol-5-amine as a starting point for medicinal chemistry efforts.
Synthesis of Heterocyclic Amide Derivatives: 1-Ethyl-1H-pyrazol-5-amine was employed in the synthesis of nonbasic heterocyclic amide agonists of 5-HT2C receptors []. By exploring SAR around screening hits, researchers developed a diverse range of potent 5-HT2C agonists with high selectivity over 5-HT2A and 5-HT2B receptor subtypes.
The specific mechanism of action of 1-Ethyl-1H-pyrazol-5-amine is highly dependent on the final molecule and its target. For example, in the development of GlyT1 inhibitors, the incorporation of the 1-ethyl-1H-pyrazol-4-yl group significantly enhanced the inhibitory activity against GlyT1 []. This suggests that this moiety plays a crucial role in binding to the target protein and inhibiting its function.
Similarly, in the case of 5-HT2C receptor agonists, the 1-ethyl-1H-pyrazol-5-yl group is believed to interact with specific amino acid residues within the receptor binding site, leading to receptor activation and downstream signaling [].
Development of GlyT1 inhibitors: 1-Ethyl-1H-pyrazol-5-amine derivatives have shown promising results as GlyT1 inhibitors []. GlyT1 is a potential therapeutic target for various neurological disorders, including schizophrenia. The discovery of potent and selective GlyT1 inhibitors like compound 7w (3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide) highlights the importance of this scaffold in medicinal chemistry [].
Design of 5-HT2C receptor agonists: 1-Ethyl-1H-pyrazol-5-amine serves as a valuable starting point for developing selective 5-HT2C receptor agonists []. These agonists hold therapeutic potential for treating obesity and other metabolic disorders.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7